molecular formula C10H13ClN6S B6316717 [1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl imidothiocarbamate hydrochloride CAS No. 1993232-06-6

[1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl imidothiocarbamate hydrochloride

Cat. No.: B6316717
CAS No.: 1993232-06-6
M. Wt: 284.77 g/mol
InChI Key: FOAFOHSSGZVPNA-UHFFFAOYSA-N
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Description

[1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl imidothiocarbamate hydrochloride: is a synthetic organic compound that features a tetrazole ring, a methylphenyl group, and an imidothiocarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl imidothiocarbamate hydrochloride typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile. For instance, 4-methylbenzonitrile can react with sodium azide in the presence of a suitable catalyst to form 1-(4-methylphenyl)-1H-tetrazole.

    Imidothiocarbamate Formation: The imidothiocarbamate moiety can be introduced by reacting the tetrazole derivative with an isothiocyanate. This step often requires a base such as triethylamine to facilitate the reaction.

    Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of a carboxylic acid derivative.

    Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: 4-Methylbenzoic acid derivatives.

    Reduction: Amine derivatives of the tetrazole ring.

    Substitution: Various substituted imidothiocarbamates.

Scientific Research Applications

Chemistry

In chemistry, [1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl imidothiocarbamate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study enzyme inhibition and protein interactions due to its potential binding affinity to various biological targets. It may also serve as a probe in biochemical assays.

Medicine

Medically, this compound is investigated for its potential therapeutic properties

Industry

In industry, this compound might be used in the development of agrochemicals, such as pesticides or herbicides, due to its potential biological activity.

Mechanism of Action

The mechanism of action of [1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl imidothiocarbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of biological substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The imidothiocarbamate moiety may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • [1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl imidothiocarbamate
  • [1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl isothiocyanate
  • [1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl carbamate

Uniqueness

Compared to similar compounds, [1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl imidothiocarbamate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.

Properties

IUPAC Name

[1-(4-methylphenyl)tetrazol-5-yl]methyl carbamimidothioate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N6S.ClH/c1-7-2-4-8(5-3-7)16-9(13-14-15-16)6-17-10(11)12;/h2-5H,6H2,1H3,(H3,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOAFOHSSGZVPNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CSC(=N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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